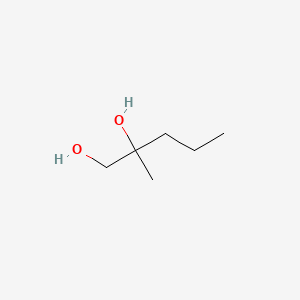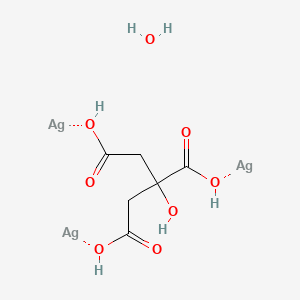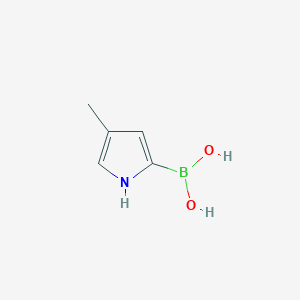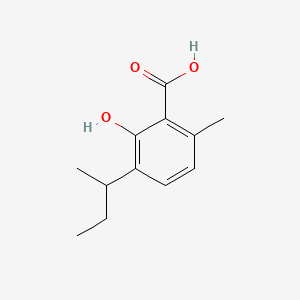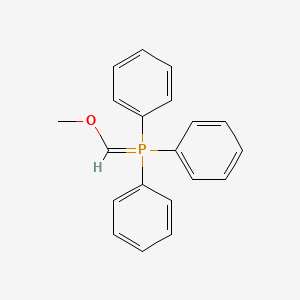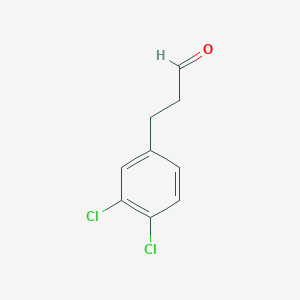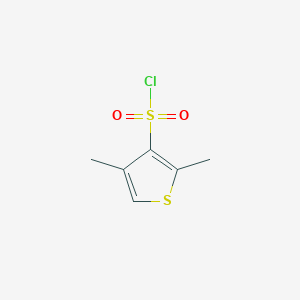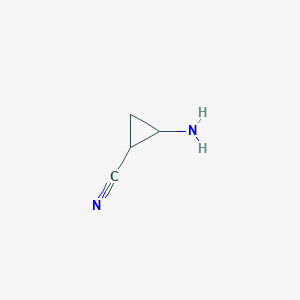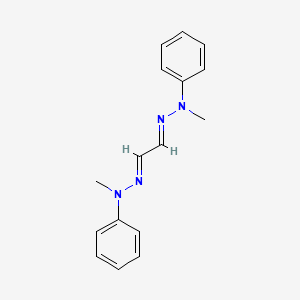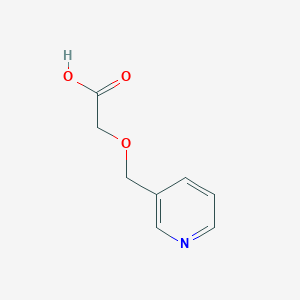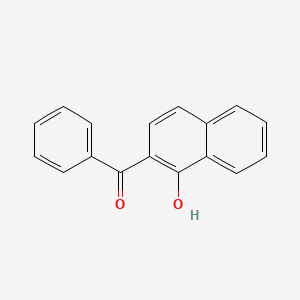
2-甲基-N-(丙-2-基)苯胺
概述
描述
2-methyl-N-(propan-2-yl)aniline, also known as N-isopropyl-2-methylaniline, is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group, and a methyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
2-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
安全和危害
This compound is associated with several hazard statements including H301, H311, H315, H319, H331, H335, and H412 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation. Prolonged or repeated exposure may cause organ damage . It is recommended to handle this compound with appropriate safety measures .
作用机制
Target of Action
The primary target of 2-methyl-N-(propan-2-yl)aniline is related to the treatment of depression . It seems to be involved in the synthesis of antidepressant molecules, which are crucial for alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Mode of Action
The compound’s interaction with its targets seems to be part of a larger process involving the synthesis of antidepressant molecules through metal-catalyzed procedures . This process involves the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom . The compound is used in a three-component enantioselective catalytic aminomethylation process .
Biochemical Pathways
The biochemical pathways affected by 2-methyl-N-(propan-2-yl)aniline are likely related to the synthesis of antidepressant molecules. These molecules are crucial for the proper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system . The malfunction of noradrenergic, dopaminergic, and serotonergic systems is a common cause of depression .
Result of Action
The result of the action of 2-methyl-N-(propan-2-yl)aniline is the production of optically pure amino keto ethers of the aromatic series . These products are produced in high yields and have a high degree of optical purity . They play a significant role in the pharmaceutical industry, particularly in the development of novel antidepressants .
Action Environment
The action of 2-methyl-N-(propan-2-yl)aniline is influenced by the environment in which it is used. For instance, the compound is used in aqueous medium in the presence of pseudoephedrine as a chiral catalyst . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of other compounds, the pH of the environment, and the temperature.
准备方法
Synthetic Routes and Reaction Conditions
2-methyl-N-(propan-2-yl)aniline can be synthesized through several methods. One common method involves the alkylation of 2-methylaniline with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of isopropyl halide to form the desired product.
Industrial Production Methods
In industrial settings, the production of 2-methyl-N-(propan-2-yl)aniline may involve catalytic hydrogenation of nitro compounds or reductive amination of ketones. These methods are chosen for their efficiency and scalability, allowing for the production of large quantities of the compound.
化学反应分析
Types of Reactions
2-methyl-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce halogens or other functional groups onto the benzene ring.
相似化合物的比较
Similar Compounds
2-methyl-N-(ethyl)aniline: Similar structure but with an ethyl group instead of an isopropyl group.
N-(propan-2-yl)aniline: Lacks the methyl group on the benzene ring.
2-methyl-N-(butan-2-yl)aniline: Has a butyl group instead of an isopropyl group.
Uniqueness
2-methyl-N-(propan-2-yl)aniline is unique due to the specific combination of the isopropyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
属性
IUPAC Name |
2-methyl-N-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(2)11-10-7-5-4-6-9(10)3/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVWOHIEVZXVGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288077 | |
| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100-43-8 | |
| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-N-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
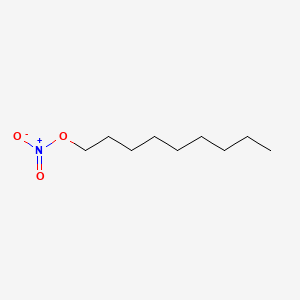
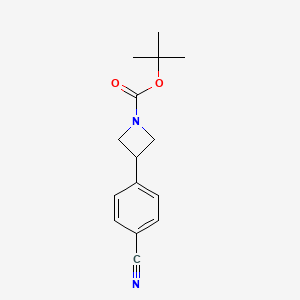
![N-[3-(2-bromoacetyl)phenyl]methanesulfonamide](/img/structure/B3188299.png)
